molecular formula C14H11FO2 B6377756 6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% CAS No. 1261976-15-1

6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95%

Cat. No. B6377756
CAS RN: 1261976-15-1
M. Wt: 230.23 g/mol
InChI Key: VICKRLBOJDPQQV-UHFFFAOYSA-N
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Description

6-(3-Fluoro-2-methylphenyl)-2-formylphenol (FMPF) is a synthetic compound of the phenol family that has been used in a variety of scientific research applications. It is known for its unique chemical properties and has been studied extensively for its potential uses in a variety of laboratory experiments.

Scientific Research Applications

6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain cancer cells. It has also been studied for its ability to inhibit the activity of enzymes involved in the metabolism of drugs, making it a potential tool for drug delivery. Additionally, 6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been studied for its potential to act as a fluorescent probe for imaging biological processes.

Mechanism of Action

The mechanism of action of 6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in drug metabolism, as well as having anti-inflammatory and anti-cancer properties. It is also believed to act as a fluorescent probe for imaging biological processes.
Biochemical and Physiological Effects
6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been studied for its potential to act as an anti-inflammatory agent and to inhibit the growth of certain cancer cells. It has also been studied for its ability to inhibit the activity of enzymes involved in drug metabolism, making it a potential tool for drug delivery.

Advantages and Limitations for Lab Experiments

6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is available in high purity (95%). Additionally, its unique chemical properties make it a useful tool for various research applications. However, there are some limitations to its use. 6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% is sensitive to light and air, making it difficult to store and handle. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experiments.

Future Directions

There are several potential future directions for the use of 6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% in scientific research. These include further research into its potential as an anti-inflammatory agent and its ability to inhibit the growth of certain cancer cells. Additionally, further research could be conducted into its ability to act as a fluorescent probe for imaging biological processes. Additionally, further research into its mechanism of action and its potential as a drug delivery tool could be conducted. Finally, further research into the optimal storage and handling conditions for 6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% could help to improve its efficacy in laboratory experiments.

Synthesis Methods

6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% can be synthesized through a multi-step process that includes the reaction of 3-fluoro-2-methylphenol with formaldehyde in the presence of an acid catalyst. This reaction is followed by a series of purification steps to obtain the desired product. The resulting compound is a white, crystalline solid with a melting point of 131-133°C and a purity of 95%.

properties

IUPAC Name

3-(3-fluoro-2-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-11(5-3-7-13(9)15)12-6-2-4-10(8-16)14(12)17/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICKRLBOJDPQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685091
Record name 3'-Fluoro-2-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Fluoro-2-methylphenyl)-2-formylphenol

CAS RN

1261976-15-1
Record name 3'-Fluoro-2-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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